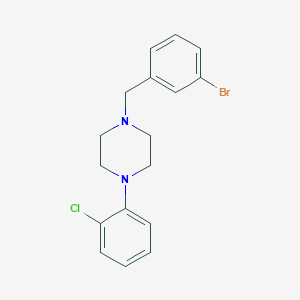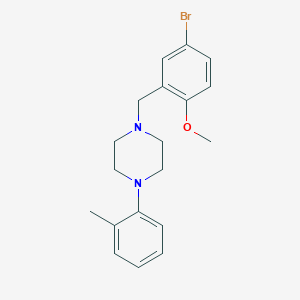
1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine
Overview
Description
1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was initially developed as an anti-parasitic drug, but its psychoactive effects have made it popular as a recreational drug. The compound has been banned in several countries due to its potential for abuse and adverse health effects. However, BZP has also been the subject of scientific research due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine acts as a stimulant by binding to and activating the dopamine and serotonin receptors in the brain. The compound increases the release of these neurotransmitters, which leads to an increase in energy, alertness, and euphoria. 1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine also has a mild hallucinogenic effect, which may contribute to its recreational use.
Biochemical and Physiological Effects
1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine has several biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. The compound also increases the release of glucose and fatty acids into the bloodstream, which provides energy for the body's cells. 1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine can also cause dehydration, nausea, and other adverse effects, particularly at higher doses.
Advantages and Limitations for Lab Experiments
1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and its effects on the brain and other physiological processes can be studied in detail. However, 1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine also has several limitations, including its potential for abuse and adverse health effects. Researchers must take precautions to ensure that the compound is used safely and ethically in laboratory experiments.
Future Directions
There are several potential future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of neurological disorders. Researchers may also investigate the molecular mechanisms underlying 1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine's effects on the brain and other physiological processes. Additionally, studies may focus on the development of safer and more effective analogs of 1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine that could be used in clinical settings.
Scientific Research Applications
1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. The compound has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, movement, and other physiological processes. 1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine has also been studied for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer.
properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O/c1-15-5-3-4-6-18(15)22-11-9-21(10-12-22)14-16-13-17(20)7-8-19(16)23-2/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOGVLQDVCUFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-{3-[(4-bromophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3742606.png)
![N-{4-[({3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3742610.png)
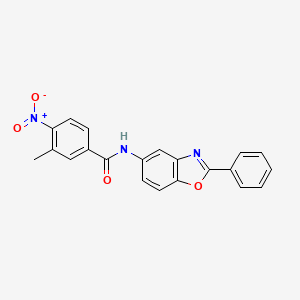
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B3742624.png)
![methyl 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl]oxy}benzoate](/img/structure/B3742637.png)
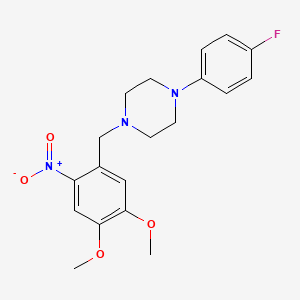
![2-methoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3742664.png)
![1-(2-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742669.png)
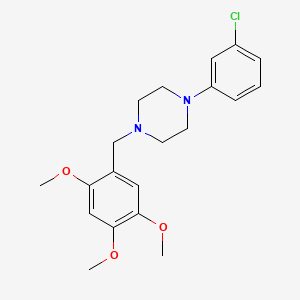
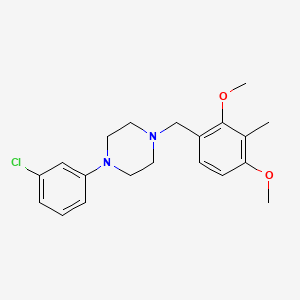


![1-[(5-bromo-2-thienyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B3742717.png)
